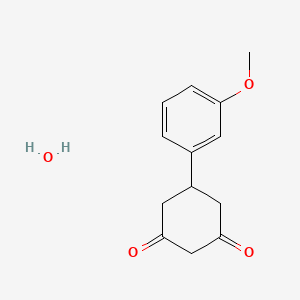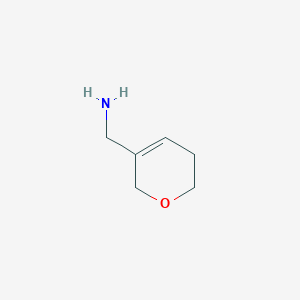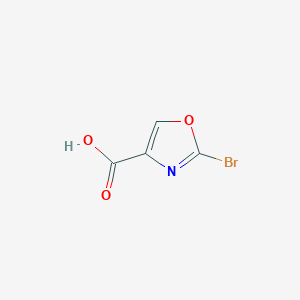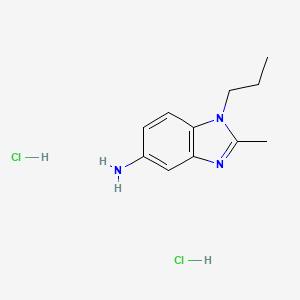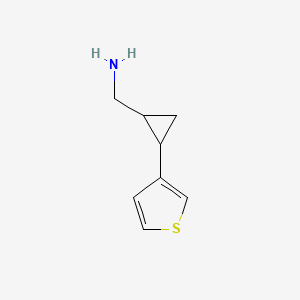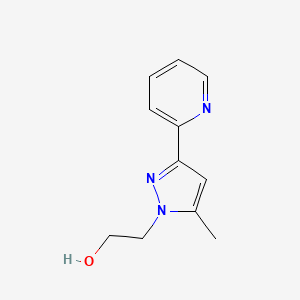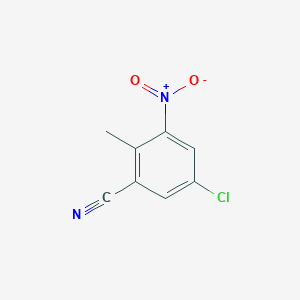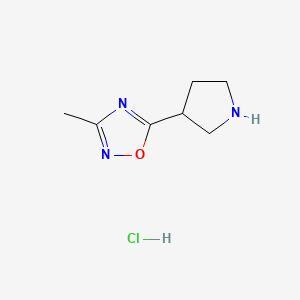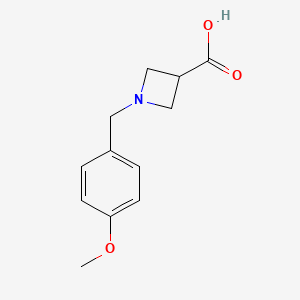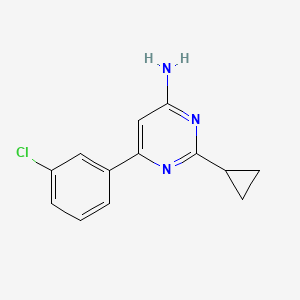
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Descripción general
Descripción
The compound “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the 3-chlorophenyl and cyclopropyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl and cyclopropyl groups would be attached at positions 6 and 2 of the pyrimidine ring, respectively .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atoms of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the exact nature of the substituents .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Efficient Synthesis of α-Aminophosphonates : A study demonstrated an efficient method for synthesizing α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, utilizing a three-component condensation reaction. This process involves using phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent products with short reaction times (P. S. Reddy et al., 2014).
Pharmaceutical Chemistry Applications
- Antihypertensive Activity : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including structures similar to the query compound, were prepared and evaluated for their antihypertensive effects. Notably, certain compounds significantly lowered blood pressure in spontaneously hypertensive rats (L. Bennett et al., 1981).
Molecular Biology Applications
- Synthesis and Biological Activity of Pyrimidine Derivatives : Research on new pyrimidine derivatives using Suzuki cross-coupling reactions revealed their potential as inhibitors against various microbial strains and their application in antifungal and antimicrobial studies. The study emphasizes the synthesis process supported by spectroanalytical techniques and the screening for inhibitory activity against selected microbial isolates (Nadhir N. A. Jafar et al., 2013).
Chemical Structure Analysis
- Crystal and Molecular Structures : Analysis of the crystal and molecular structures of related compounds provides insight into their conformational differences and stabilization mechanisms through hydrogen-bonding interactions, highlighting the importance of structural analysis in understanding the chemical behavior of such compounds (L. Odell et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANZYLZXULKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



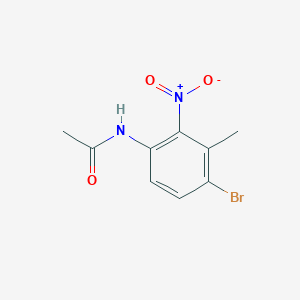

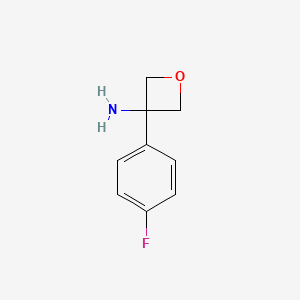
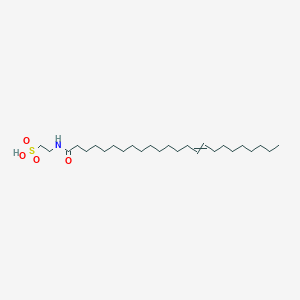
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
